molecular formula C14H19NO3 B13151716 N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester

N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester

Cat. No.: B13151716
M. Wt: 249.30 g/mol
InChI Key: IYNDQTCBXIQQEJ-UHFFFAOYSA-N
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Description

N-(2-Oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring the tert-butoxycarbonyl (Boc) protective group, a cornerstone in modern synthetic organic chemistry . Compounds within this class are primarily valued as versatile intermediates and building blocks for the construction of more complex molecules, particularly in pharmaceutical research and development . The Boc group is widely used for the protection of amine functionalities due to its stability under a range of reaction conditions and the ease of its subsequent removal . The stability profile of tert-butyl esters and carbamates allows them to withstand basic conditions and nucleophilic attacks, though they can be cleaved under mild acidic conditions or using specialized reagents to regenerate the parent amine . The structure of this compound, which includes a phenyl group and a carbonyl (oxo) group, suggests potential applications in asymmetric synthesis, similar to other Boc-protected intermediates used in organocatalytic reactions like the asymmetric Mannich reaction . As with all reagents of this nature, this compound is intended for research use only in laboratory settings. It is not approved for diagnostic or therapeutic applications, and any form of human or veterinary administration is strictly prohibited by law . Researchers are advised to consult relevant safety data sheets and handle the compound in accordance with best laboratory practices.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-10(16)12(11-8-6-5-7-9-11)15-13(17)18-14(2,3)4/h5-9,12H,1-4H3,(H,15,17)

InChI Key

IYNDQTCBXIQQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester typically involves the reaction of a phenylpropyl ketone with a tert-butyl carbamate. The reaction is usually carried out under mild conditions, using a suitable catalyst to facilitate the formation of the ester bond. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce phenylpropyl alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester":

Understanding the Compound
The compound of interest is a carbamate derivative, specifically a tert-butyl carbamate . Carbamates, in general, can act as inhibitors of certain enzymes . The search results also identify a related compound, (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, with similar structural features .

Synthesis and Intermediary Use

  • Lacosamide Synthesis: A tert-butyl carbamate derivative is used as a synthetic intermediate for lacosamide, a drug . Specifically, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate is used in the synthetic drug scheme for lacosamide .
  • N-BOC-D-Serine: N-BOC-D-Serine is used as a starting raw material to prepare (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate .

Anti-Inflammatory Activity of Propolis

While not directly the compound of interest, propolis contains various compounds with potential anti-inflammatory effects :

  • Inhibition of inflammatory mediators: Propolis extracts have demonstrated the ability to reduce the production of TNF-α, iNOS, and nitric oxide in LPS-induced macrophage cells .
  • Specific components: Compounds like caffeic acid, galangin, quercetin, and chrysin, found in propolis, can inhibit Cox2 expression and the production of IL-1β .
  • Neovestitol: Neovestitol can inhibit the production of NO and the expression of GM-CSF, IFN-c, IL-1b, IL-4, TNF-α, and IL-6 levels and increased IL-10 production in macrophages .

Amino Acid-Derived Thiazoles

(S)-amino acid-derived thiazole compounds can be synthesized to assess their interactions .

Additional compounds

  • 3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: This compound is another related structure .
  • 2-amino-1-phenyl-ethyl carbamic acid tert-butyl ester: This compound can be found among scientific research products .

Mechanism of Action

The mechanism of action of N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varying Functional Groups

  • (E)-tert-Butyl Benzylidenecarbamate (177898-09-2) :
    This compound replaces the ketone group in the target molecule with an imine (benzylidene) moiety. The imine confers greater electrophilicity, making it reactive toward nucleophiles in condensation reactions. However, the absence of the oxo group reduces its polarity compared to the target compound, impacting solubility in polar solvents .

  • tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate (155396-71-7): Here, a phenylsulfonyl group is introduced at the methyl position adjacent to the carbamate. The sulfonyl group enhances acidity at the α-hydrogen, enabling deprotonation for further functionalization. This contrasts with the target compound’s ketone, which participates in keto-enol tautomerism but lacks direct acidic protons .

Carbamates with Cyclic Backbones

  • tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate: Featuring a strained cyclobutane ring with a ketone, this compound exhibits higher ring tension, increasing its susceptibility to ring-opening reactions.
  • Carbamic Acid, [(1R,3S)-3-Hydroxycyclopentyl]-, tert-Butyl Ester :
    The cyclopentane backbone with a hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Unlike the target compound’s ketone, the hydroxyl group enables participation in glycosylation or esterification reactions .

Steric and Electronic Modifications

  • tert-Butyl Group Impact :
    All compared compounds share the tert-butyl carbamate group, which provides steric shielding to the nitrogen atom. This protection is critical for preventing undesired side reactions (e.g., hydrolysis) during synthesis.

  • Phenyl Substitution: The phenyl group in the target compound contributes to π-π stacking interactions in supramolecular assemblies, a feature absent in aliphatic analogues like tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate .

Comparative Data Table

Compound Name Backbone Structure Key Functional Group Synthesis Method Notable Properties
N-(2-Oxo-1-phenyl-1-propyl)-carbamic acid t-Bu ester Acyclic propyl Ketone Asymmetric Mannich Chiral β-amino carbonyl, polar
(E)-tert-Butyl Benzylidenecarbamate Acyclic propyl Imine Condensation Electrophilic, moderate polarity
tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate Cyclobutane Ketone Cycloaddition High ring strain, rigid
Carbamic Acid, [(1R,3S)-3-Hydroxycyclopentyl]-, t-Bu ester Cyclopentane Hydroxyl Ring-opening Hydrogen-bond donor, aqueous solubility

Biological Activity

N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester, a member of the carbamate family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound's chemical formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3} with a molecular weight of approximately 249.31 g/mol. It features a phenyl group attached to a propyl chain and a carbonyl functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇N₁O₃
Molecular Weight249.31 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions, allowing for modifications that can lead to various derivatives. The general synthetic route includes:

  • Formation of the Phenyl Propionic Acid Derivative : The initial step involves creating the phenyl propionic acid derivative through acylation.
  • Carbamate Formation : This is followed by the reaction with isocyanates to form the carbamate structure.
  • Tert-butyl Esterification : Finally, the introduction of the tert-butyl group is achieved through esterification reactions.

This multi-step process enables researchers to explore various derivatives with potentially enhanced biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in animal models.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes linked to disease processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several carbamates, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
  • Anti-inflammatory Research : In a controlled experiment on rats, administration of the compound resulted in a statistically significant reduction in paw edema compared to controls, indicating anti-inflammatory properties .
  • Enzyme Interaction Studies : Further research focused on the compound's interaction with acetylcholinesterase (AChE), showing promising inhibition rates that could lead to therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-hydroxyethyl)-carbamic acid tert-butyl esterHydroxyethyl group instead of phenylPotentially different biological activities
N-(4-fluorophenyl)-carbamic acid tert-butyl esterFluorinated phenyl groupIncreased lipophilicity and altered pharmacokinetics
N-(benzoyl)-carbamic acid tert-butyl esterBenzoyl instead of phenylDistinct reactivity patterns and applications

The structural components significantly influence the reactivity and biological activity of these compounds.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group integration at δ 7.2–7.5 ppm) and Boc protection (tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+Na]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns assess purity (>98% for synthetic intermediates) .

What strategies resolve low yields in oxidation steps during synthesis?

Advanced Question

  • Alternative Oxidants : Replace PCC with TPAP/NMO for higher efficiency (see Table 1).
  • Solvent Optimization : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., over-oxidation) .
  • Workup Protocols : Use silica gel filtration () or SCX column chromatography () to isolate products from byproducts .

How is the tert-butyl carbamate (Boc) group introduced and removed in synthesis?

Basic Question

  • Introduction : Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) at 0–25°C .
  • Removal : Deprotection uses HCl/dioxane (4 M) or TFA/CH₂Cl₂ (1:1 v/v), monitored by TLC for completion .

How to address discrepancies in stereochemical outcomes between different synthetic methods?

Advanced Question

  • Mechanistic Analysis : Compare transition states in asymmetric catalysis (e.g., enamine vs. iminium pathways) .
  • Stereochemical Probes : Use deuterium-labeled substrates or X-ray crystallography to confirm absolute configuration .
  • Cross-Validation : Replicate methods from (Mannich reaction) and (oxidation) to identify step-specific stereochemical drift.

Advanced Question

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts .
  • SCX Column Chromatography : Effective for isolating amine salts after Boc deprotection .
  • Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity crystalline products .

How can researchers mitigate racemization during Boc deprotection?

Advanced Question

  • Low-Temperature Deprotection : Use TFA at 0°C to minimize acid-induced racemization.
  • In Situ Quenching : Neutralize with aqueous NaHCO₃ immediately after deprotection .

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